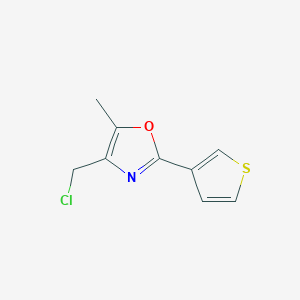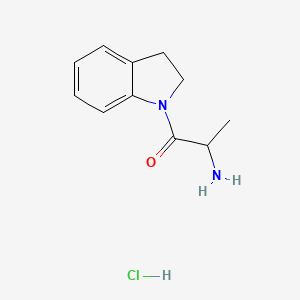![molecular formula C10H7ClN2O2S B1520879 2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1172445-60-1](/img/structure/B1520879.png)
2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Biological Activity of Novel Derivatives The compound "2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid" and its derivatives have been synthesized and studied for their biological activities. A series of these novel derivatives were designed and systematically evaluated for their fungicidal and antivirus activities. Notably, some compounds demonstrated significant activity against various fungi and viruses, showing promise in the development of new strategies for fungi and virus control (Li Fengyun et al., 2015).
Antimicrobial Applications
Development of Antimicrobial Agents The synthesis process of certain derivatives involving the base structure of the compound has led to the creation of potential antimicrobial agents. These synthesized compounds were tested against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger and Candida albicans. The compounds exhibited moderate antimicrobial activity, indicating their potential as a framework for developing new antimicrobial substances (P. Sah et al., 2014).
Corrosion Inhibition
Corrosion Inhibition for Iron Derivatives of the compound have been analyzed through quantum chemical and molecular dynamics simulation studies for their performance as corrosion inhibitors for iron. Theoretical approaches were used to predict the corrosion inhibition performances, and the results were in good agreement with experimental data. This indicates the potential of these derivatives in applications related to corrosion protection of metals (S. Kaya et al., 2016).
Biological Significance and Drug Transport
Biological Significance and Drug Transport Systems Derivatives of the compound have been synthesized and characterized, showing significant antibacterial and antifungal activities. This highlights their biological significance and potential use in therapeutic applications. Furthermore, a novel system for drug transport involving gold nanoparticles stabilized with a complex derived from the compound has been developed. This system aims to improve the delivery and stability of drugs, showcasing an innovative approach to enhancing drug efficacy (Saqib Ali et al., 2002), (I. Asela et al., 2017), (I. Asela et al., 2017).
properties
IUPAC Name |
2-(3-chloroanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-6-2-1-3-7(4-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSATCIKIHUSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride](/img/structure/B1520797.png)
![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B1520798.png)


![8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B1520802.png)
![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B1520803.png)


![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde](/img/structure/B1520809.png)


![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)

![7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane](/img/structure/B1520818.png)